Sodium dithionite

Description

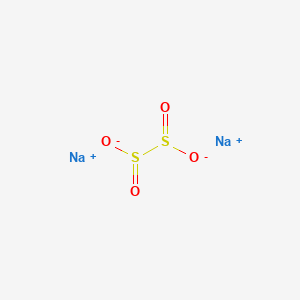

Sodium dithionite is an inorganic sodium salt that is the disodium salt of dithionous acid. It has a role as a reducing agent and a bleaching agent. It contains a dithionite(2-).

Dithionite. The dithionous acid ion and its salts.

Properties

InChI |

InChI=1S/2Na.H2O4S2/c;;1-5(2)6(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBXVOWTABLYPX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)S(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2S2O4, Na2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | SODIUM DITHIONITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | SODIUM DITHIONITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1717 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Sodium dithionite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_dithionite | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029697 | |

| Record name | Dithionous acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium dithionite is a whitish to light yellow crystalline solid having a sulfur dioxide-like odor. It spontaneously heats on contact with air and moisture. This heat may be sufficient to ignite surrounding combustible materials. Under prolonged exposure to fire or intense heat containers of this material may violently rupture. It is used in dyeing and to bleach paper pulp., Dry Powder; Liquid; Other Solid, White to grayish-white granular powder with a sulfur dioxide odor; [CHEMINFO MSDS], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | SODIUM DITHIONITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithionous acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrosulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sodium dithionite (Na2S2O4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SODIUM DITHIONITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1717 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

about 100 °C (open cup), >100 °C o.c. | |

| Details | European Commission, ESIS; IUCLID Dataset, Sodium dithionite (7775-14-6) (April 2006). Available from, as of November 10, 2009: https://esis.jrc.ec.europa.eu/ | |

| Record name | Sodium hydrosulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | European Commission, ESIS; IUCLID Dataset, Sodium dithionite (7775-14-6) (April 2006). Available from, as of November 10, 2009: https://esis.jrc.ec.europa.eu/ | |

| Record name | SODIUM DITHIONITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1717 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly sol in alcohol; very soluble in water, Slightly sol in cold water; insoluble in acids, At 20 °C, 24.1 g/100 g water, Solubility in water, g/100ml at 20 °C: 25 (moderate) | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 4-90 | |

| Record name | Sodium hydrosulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 4-90 | |

| Record name | SODIUM DITHIONITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1717 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.38 g/cu cm, Na2S2O4.2H2O, mol wt 210.146 ... crystallizes in thin, yellowish shiny, soft prisms of density 1.58 g/cu cm /Dihydrate/, 2.4 g/m³ | |

| Details | Barbera JJ et al; Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (2002). NY, NY: John Wiley & Sons; Sulfites, Thiosulfates, and Dithionites. Online Posting Date: June 15, 2000. | |

| Record name | Sodium hydrosulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Barbera JJ et al; Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (2002). NY, NY: John Wiley & Sons; Sulfites, Thiosulfates, and Dithionites. Online Posting Date: June 15, 2000. | |

| Record name | SODIUM DITHIONITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1717 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

> 88% pure w/w. Impurities: Disodium disulfite (1-5% w/w); Sodium sulfite (1-5% w/w); Sodium thiosulfate (0-2% w/w) | |

| Details | OECD; SIDS Initial Assessment Reports for Sodium Dithionite (CAS No.: 7775-14-6) for SIAM 19 (October 2004). Available from, as of November 10, 2009: https://www.inchem.org/documents/sids/sids/7775146.pdf | |

| Record name | Sodium hydrosulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or grayish-white crystalline powder, Light-lemon-colored solid in powder or flake form, White, colorless or yellow-white crystals | |

CAS No. |

7775-14-6 | |

| Record name | SODIUM DITHIONITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hydrosulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dithionite | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Dithionous acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dithionous acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dithionite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DITHIONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K5B8F6ES1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium hydrosulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DITHIONITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1717 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52 °C (decomposes) | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 4-90 | |

| Record name | Sodium hydrosulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanism of Sodium Dithionite with Nitro Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism of sodium dithionite (B78146) with nitro compounds, a crucial transformation in organic synthesis, particularly within the pharmaceutical industry. This document details the underlying chemical principles, offers practical experimental guidance, and summarizes key quantitative data to aid in the application and optimization of this versatile reduction method.

Introduction

The reduction of nitro groups to primary amines is a fundamental transformation in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1] Among the various reagents available for this purpose, sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, has emerged as an economical, versatile, and chemoselective option.[1] It offers a metal-free alternative to traditional methods like catalytic hydrogenation or reductions using metals such as iron, tin, or zinc in acidic media.[1] Its mild reaction conditions and tolerance for a wide range of functional groups make it a valuable tool in complex molecular synthesis.[1]

Core Reaction Mechanism

The reduction of nitro compounds by sodium dithionite is widely understood to proceed through a single-electron transfer (SET) mechanism.[1][2] The key steps of this process are outlined below.

Generation of the Active Reducing Species

In an aqueous or semi-aqueous medium, sodium dithionite exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻).[1][3] This radical anion is considered the active reducing species in the reaction.[1] The dissociation of the dithionite ion (S₂O₄²⁻) into two •SO₂⁻ radicals is a reversible process, and the presence of this radical has been confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy.[3][4][5]

Stepwise Reduction of the Nitro Group

The •SO₂⁻ radical anion initiates the reduction by transferring a single electron to the nitro group of the organic substrate. This process occurs in a stepwise manner, involving the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final primary amine.[1]

The overall transformation can be summarized as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂

Each step in this sequence involves electron and proton transfers. The nitroso and hydroxylamine intermediates are generally unstable under the reaction conditions and are readily reduced further to the corresponding amine.

Mechanistic Pathway Visualization

The following diagram illustrates the proposed single-electron transfer mechanism for the reduction of a nitro compound by sodium dithionite.

Quantitative Data Summary

The efficiency of the sodium dithionite reduction is influenced by various factors, including the substrate, solvent system, temperature, and reaction time. The following tables summarize quantitative data from the literature for the reduction of different nitro compounds.

Table 1: One-Pot Synthesis of α-Aminophosphonates [1]

| Entry | Aryl Nitro Compound | Aldehyde/Ketone | Time (h) | Yield (%) |

| 1 | 4-Nitrotoluene | Benzaldehyde | 3 | 94 |

| 2 | 4-Nitrotoluene | 4-Chlorobenzaldehyde | 3 | 95 |

| 3 | 4-Nitrotoluene | 4-Methoxybenzaldehyde | 3 | 92 |

| 4 | 1-Bromo-4-nitrobenzene | 4-Chlorobenzaldehyde | 4 | 91 |

| 5 | 1-Chloro-4-nitrobenzene | 4-Fluorobenzaldehyde | 4 | 93 |

| 6 | 1-Nitro-4-(trifluoromethyl)benzene | 4-Methylbenzaldehyde | 4 | 89 |

| Reaction Conditions: Aryl nitro compound (1.0 mmol), aldehyde/ketone (1.0 mmol), diethyl phosphite (B83602) (1.0 mmol), and sodium dithionite (1.0 mmol) in DMSO (1.0 mL) stirred at 120 °C.[1] |

Table 2: Reduction of Various Nitroarenes [6][7]

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Nitrobenzamide | DMF/H₂O (9:1) | 90 | 5 | 92 |

| 4-Nitrochlorobenzene | Water | 160 | - | 96.2 |

| 2-Methyl-2-nitropropyl p-nitrobenzoate | Acetonitrile (B52724)/Water | 35 | - | High |

| 1-Nitro-1-phenylcyclohexane | Acetonitrile/Water | 35 | - | Major (hydroxylamine), Minor (amine) |

Experimental Protocols

The following sections provide detailed methodologies for the reduction of aromatic and aliphatic nitro compounds using sodium dithionite.

General Protocol for the Reduction of Aromatic Nitro Compounds

This protocol is a generalized procedure adaptable for a range of aromatic nitro compounds.

Materials:

-

Aromatic nitro compound

-

Sodium dithionite (Na₂S₂O₄)

-

Solvent (e.g., DMF/water, DMSO, or ethanol/water)[1]

-

Sodium bicarbonate (optional, to maintain basic pH)

-

Ethyl acetate (B1210297) or other suitable organic solvent for extraction

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve the aromatic nitro compound in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.[1]

-

In a separate container, prepare a solution of sodium dithionite in water.

-

Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. Note that the reaction can be exothermic.[1]

-

The reaction mixture is typically heated and stirred. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup. This may involve pouring the reaction mixture into water.[1]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[1]

-

Combine the organic extracts and wash with a saturated brine solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by a suitable method such as recrystallization or column chromatography.

Protocol for the Reduction of Aliphatic Nitro Compounds

The reduction of aliphatic nitro compounds with sodium dithionite can also be achieved, often with good chemoselectivity.[7]

Materials:

-

Aliphatic nitro compound

-

Sodium dithionite (Na₂S₂O₄)

-

Octylviologen (electron transfer catalyst)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Water

-

Ethyl acetate

Procedure:

-

To a mixture of the aliphatic nitro compound (2 mmol) and octylviologen (0.2 mmol) in acetonitrile (6 mL) and water (2 mL), add a solution of sodium dithionite (2.76 g) and K₂CO₃ (1.66 g) in water (16 mL) dropwise.[7]

-

Stir the reaction mixture at 35 °C under a nitrogen atmosphere. A persistent blue color, indicative of the reduced viologen species, should be observed throughout the reaction.[7]

-

After the reaction is complete (monitored by TLC), make the reaction mixture alkaline (pH 12-13).[7]

-

Extract the mixture with ethyl acetate (4 x 30 mL).[7]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the sodium dithionite reduction of nitro compounds.

Applications in Drug Development

The chemoselectivity of sodium dithionite makes it a valuable reagent in the synthesis of complex pharmaceutical molecules. For instance, it has been employed in the synthesis of the antipsychotic drug clozapine, where a nitroaryl group is reduced under flow conditions.[2] Furthermore, its use in one-pot tandem reactions, such as the synthesis of dihydro-benzothiadiazine-1,1-dioxides, highlights its utility in streamlining synthetic routes to biologically active compounds.[8]

Safety and Handling

Sodium dithionite is a reactive and potentially hazardous substance that requires careful handling.

-

Flammability: It is a flammable solid and can ignite spontaneously in the presence of moisture and air.[1]

-

Decomposition: Anhydrous sodium dithionite decomposes above 90 °C in the air and above 150 °C in the absence of air.[3] The decomposition is exothermic and can be violent, especially when heated to 190 °C.[9][10] Contact with water can also lead to decomposition.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and water.[1]

-

Handling: Handle in a well-ventilated area and avoid the formation of dust and aerosols. Keep containers tightly closed in a dry and cool place.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. In case of dust formation, respiratory protection may be necessary.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not wash into sewers.[1]

Conclusion

The reduction of nitro compounds using sodium dithionite is a robust and highly useful transformation in organic synthesis. Its single-electron transfer mechanism, mediated by the sulfur dioxide radical anion, allows for the chemoselective reduction of a wide range of substrates under relatively mild conditions. This guide has provided an in-depth overview of the reaction mechanism, quantitative data, detailed experimental protocols, and essential safety information to assist researchers, scientists, and drug development professionals in the effective application of this important synthetic method.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EPR characterization of ascorbyl and sulfur dioxide anion radicals trapped during the reaction of bovine Cytochrome c Oxidase with molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium Dithionite | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. diva-portal.org [diva-portal.org]

A Technical Guide to Sodium Dithionite: Fundamental Properties and Applications as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is a potent and versatile reducing agent with significant applications across various scientific disciplines, including organic synthesis and drug development. Its efficacy stems from its ability to donate electrons, facilitating a wide range of chemical transformations. This technical guide provides an in-depth exploration of the fundamental properties of sodium dithionite as a reducing agent, with a focus on its chemical characteristics, reactivity, and practical application in a laboratory setting. Detailed experimental protocols for the reduction of key functional groups are provided, alongside quantitative data and mechanistic insights to empower researchers in leveraging this reagent effectively and safely.

Core Chemical and Physical Properties

Sodium dithionite is a white to grayish crystalline powder with a faint sulfurous odor.[1] While stable in its anhydrous form in dry air, it is susceptible to decomposition in the presence of moisture and in aqueous solutions.[1][2] Understanding its core properties is crucial for its proper handling, storage, and application.

| Property | Value | Reference |

| Chemical Formula | Na₂S₂O₄ | [3] |

| Molar Mass | 174.11 g/mol | [3] |

| Appearance | White to grayish crystalline powder | [3] |

| Solubility | Highly soluble in water | [4] |

| Standard Reduction Potential (E°' at pH 7) | -0.66 V vs. SHE | [2] |

| Decomposition in Air (Anhydrous) | Above 90 °C | [2] |

| Decomposition in Absence of Air (Anhydrous) | Above 150 °C | [2] |

The Mechanism of Reduction: The Role of the Sulfur Dioxide Radical Anion

The reducing power of sodium dithionite in aqueous solutions is not directly from the dithionite ion (S₂O₄²⁻) itself, but rather from the sulfur dioxide radical anion (•SO₂⁻), which exists in equilibrium with the parent ion.[1][5] This dissociation is characterized by the cleavage of a weak S-S bond.[5]

The overall redox reaction is as follows:

S₂O₄²⁻ + 2 H₂O → 2 HSO₃⁻ + 2 e⁻ + 2 H⁺[2]

The generation of the highly reactive •SO₂⁻ radical is a key aspect of its mechanism, acting as a potent single-electron donor in reduction reactions.[1]

Stability and Decomposition

A critical consideration when working with sodium dithionite is its limited stability in aqueous solutions. The rate of decomposition is influenced by several factors:

-

pH: Decomposition is rapid in acidic conditions and the reagent is more stable in alkaline solutions (pH 9-12).[6]

-

Temperature: Higher temperatures accelerate the rate of decomposition.[6]

-

Oxygen: Sodium dithionite reacts with oxygen, leading to its degradation. Therefore, reactions should be carried out under an inert atmosphere for optimal results.[7][8]

The primary decomposition reaction in water is a disproportionation to thiosulfate (B1220275) (S₂O₃²⁻) and bisulfite (HSO₃⁻):

2 S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2 HSO₃⁻[2]

Reactivity with Organic Functional Groups

Sodium dithionite is a versatile reducing agent capable of reducing a variety of organic functional groups. Its chemoselectivity is a significant advantage, allowing for the reduction of a target group in the presence of other sensitive functionalities.[1]

| Functional Group | Product | Notes | References |

| Aromatic Nitro Compounds | Primary Amines | Highly efficient and chemoselective. Tolerates aldehydes, ketones, esters, and halogens. | [1][9] |

| Aldehydes | Primary Alcohols | Effective reduction, particularly at elevated temperatures (e.g., reflux). | [2][4] |

| Ketones | Secondary Alcohols | Generally requires more forcing conditions than aldehydes. DMF as a co-solvent can improve conversion. | [4][10] |

| Quinones | Hydroquinones | Rapid and efficient reduction. | [11][12] |

| Imines | Amines | Can be reduced to the corresponding amines. | [4] |

| Oximes | Amines | Readily reduced to primary amines. | [4] |

| Azo Compounds | Hydrazines | Can be reduced to the corresponding hydrazines. | [13] |

Experimental Protocols

General Experimental Workflow for Reduction Reactions

The following diagram outlines a typical workflow for a reduction reaction using sodium dithionite.

Detailed Protocol for the Reduction of an Aromatic Nitro Compound

This protocol describes the reduction of an aromatic nitro compound to its corresponding primary amine.

Materials:

-

Aromatic nitro compound

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Solvent (e.g., ethanol (B145695)/water mixture, DMF/water mixture)

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic nitro compound in a suitable solvent system (e.g., a 1:1 mixture of ethanol and water).[14]

-

In a separate beaker, prepare a solution of sodium dithionite in water. A 3-4 fold molar excess of sodium dithionite is typically used.[15]

-

Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic, so controlled addition is important.[1]

-

Add sodium bicarbonate to the reaction mixture to maintain a basic pH (pH 8-9).[16]

-

Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[1]

-

Combine the organic extracts and wash with a saturated brine solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

-

If necessary, purify the crude product by recrystallization or column chromatography.[1]

Detailed Protocol for the Reduction of a Ketone to a Secondary Alcohol

This protocol outlines the reduction of a ketone to its corresponding secondary alcohol.

Materials:

-

Ketone

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve the ketone in a 1:1 mixture of dioxane and water (or DMF and water for less reactive ketones).[4]

-

Add sodium bicarbonate to the solution.[4]

-

Add a 3-5 fold molar excess of solid sodium dithionite in portions to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

-

Purify the product by column chromatography or distillation if required.

Signaling Pathway: Mechanism of Nitro Group Reduction

The reduction of a nitro group to an amine by sodium dithionite proceeds through a stepwise single-electron transfer mechanism, involving nitroso and hydroxylamine (B1172632) intermediates.

Safety and Handling

Sodium dithionite is a flammable solid and can ignite spontaneously in the presence of moisture and air.[1] It should be handled in a well-ventilated area, and contact with water should be controlled during storage and handling. The decomposition of sodium dithionite can be exothermic.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

Sodium dithionite is a powerful, versatile, and cost-effective reducing agent with broad applicability in organic synthesis. A thorough understanding of its chemical properties, particularly its mechanism of action and stability, is paramount for its successful and safe implementation in a research setting. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize sodium dithionite in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]

- 6. diva-portal.org [diva-portal.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxygen measurement via phosphorescence: reaction of sodium dithionite with dissolved oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. Mechanism of decomposition of sodium dithionite in aqueous solution | Semantic Scholar [semanticscholar.org]

- 11. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 14. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 15. scribd.com [scribd.com]

- 16. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Synthesis and Structural Analysis of Anhydrous Sodium Dithionite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous sodium dithionite (B78146) (Na₂S₂O₄), a powerful reducing agent, is of significant interest across various scientific disciplines, including pharmaceuticals, due to its reactivity and utility in chemical synthesis. This technical guide provides a comprehensive overview of the principal methodologies for its synthesis and the analytical techniques employed for its structural elucidation. Detailed experimental protocols for the zinc dust, formate (B1220265), sodium borohydride (B1222165), and sodium amalgam methods of synthesis are presented. Furthermore, this guide delves into the structural analysis of anhydrous sodium dithionite, focusing on X-ray crystallography, Raman spectroscopy, and Infrared (IR) spectroscopy, complete with experimental procedures and data interpretation. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of the synthesis and analysis workflows.

Synthesis of Anhydrous Sodium Dithionite

The industrial and laboratory-scale synthesis of anhydrous sodium dithionite primarily involves the reduction of sulfur dioxide (SO₂) or its derivatives. The choice of method is often dictated by factors such as cost, desired purity, and scale of production. The most common methods are detailed below.

Zinc Dust Process

Historically a cornerstone of industrial production, the zinc dust process is a two-step method.[1] Initially, zinc dust reduces sulfur dioxide to zinc dithionite, which is then reacted with a sodium salt to yield sodium dithionite.[1]

Experimental Protocol:

-

Preparation of Zinc Dithionite: An aqueous slurry of zinc dust is prepared in a stirred reactor and the temperature is maintained at approximately 40°C.[1]

-

Reduction of Sulfur Dioxide: Gaseous or liquid sulfur dioxide is introduced into the zinc slurry. The reaction proceeds until the zinc dust is consumed, forming a solution of zinc dithionite.[1]

-

Filtration: The solution is filtered to remove unreacted zinc dust and other solid impurities.[1]

-

Conversion to Sodium Dithionite: A solution of sodium hydroxide (B78521) or sodium carbonate is added to the zinc dithionite solution, precipitating zinc as zinc hydroxide or zinc carbonate.[1]

-

Isolation of Sodium Dithionite: The precipitated zinc salt is removed by filtration. The resulting sodium dithionite solution is then concentrated under vacuum, and sodium chloride is added at over 60°C to precipitate the anhydrous sodium dithionite.[2][3]

-

Washing and Drying: The crystals are washed with methanol (B129727) and dried between 90-100°C to yield the final product.[2][4]

Reaction Equations:

Zn + 2SO₂ → ZnS₂O₄[1]

ZnS₂O₄ + 2NaOH → Na₂S₂O₄ + Zn(OH)₂[1]

Formate Process

The formate process utilizes sodium formate as the reducing agent in a methanol-water solvent system. This method is valued for its efficiency and the high purity of the resulting product.[1]

Experimental Protocol:

-

Reaction Setup: A solution of sodium formate in 80% aqueous methanol is charged into a stirred pressure vessel.[4]

-

Reaction: Sulfur dioxide and sodium hydroxide are introduced into the solution while maintaining the pH between 4 and 5 and the pressure at 2-3 bar.[4] A typical industrial process might feed a 58% aqueous solution of sodium formate, a mixture of 48% aqueous sodium hydroxide and methanol, and sulfurous acid anhydride (B1165640) into a reactor at 78°C and 1 kg/cm ² G.[5]

-

Crystallization and Isolation: The reaction mixture is often transferred to a second reactor at a slightly higher temperature (e.g., 83°C) to complete the reaction.[1] The resulting slurry containing anhydrous sodium dithionite crystals is then filtered.

-

Washing and Drying: The crystals are washed with methanol and dried to yield the final product.[4]

Reaction Equation:

2HCOONa + 2SO₂ + 2NaOH → Na₂S₂O₄ + 2HCOOH + Na₂SO₃ (simplified)[1]

Sodium Borohydride Process

This method employs the potent reducing agent sodium borohydride in a strongly alkaline solution.[1]

Experimental Protocol:

-

Reaction Medium: A strongly alkaline solution of sodium borohydride is prepared.

-

Reduction: Sulfur dioxide and sodium hydroxide are added to the sodium borohydride solution. The reaction is typically carried out at a low temperature (e.g., 1-10 °C) to minimize the hydrolysis of sodium borohydride.[6] The pH is maintained below 9, often with the addition of carbon dioxide.[6]

-

Isolation: The resulting sodium dithionite is typically used in solution for subsequent applications.

Reaction Equation:

NaBH₄ + 8NaOH + 8SO₂ → 4Na₂S₂O₄ + NaBO₂ + 6H₂O[7]

Sodium Amalgam Process

In this process, sodium amalgam, produced from the electrolysis of brine, is used to reduce sodium bisulfite.[4]

Experimental Protocol:

-

Reaction Setup: A batch reactor is charged with sodium amalgam and formamide (B127407), which acts as a solvent.[8]

-

Reduction: Sulfur dioxide is bubbled through the mixture, or a pre-formed solution of sulfur dioxide in formamide is added.[8] The reaction with the amalgam is conducted while maintaining a pH of 5-6.[4]

-

Precipitation: The resulting formamide solution containing sodium dithionite is separated from the amalgam. Anhydrous sodium dithionite is then precipitated by adding a suitable agent like isopropanol (B130326) or n-propanol.[8]

-

Isolation and Drying: The precipitated product is recovered by filtration or centrifugation and subsequently dried.[8]

Reaction Equation:

2Na(Hg) + 2SO₂ → Na₂S₂O₄ + 2Hg

Quantitative Data Summary for Synthesis Methods

| Parameter | Zinc Dust Process | Formate Process | Sodium Borohydride Process | Sodium Amalgam Process |

| Primary Reactants | Zinc dust, SO₂, NaOH/Na₂CO₃ | Sodium formate, SO₂, NaOH | Sodium borohydride, SO₂, NaOH | Sodium amalgam, SO₂ |

| Solvent | Water | Aqueous Methanol | Water | Formamide |

| Reaction Temperature | ~40°C (Step 1)[1] | 65 - 85°C[1] | 1 - 10°C[6] | Not specified |

| Reaction Pressure | Atmospheric[1] | 1 - 3 bar[1] | Not specified | Not specified |

| pH | Not specified | 4 - 5[4] | Strongly alkaline, then adjusted to <9[1][6] | 5 - 6[4] |

| Typical Yield | Not specified | ~75% (based on SO₂)[1] | High[1] | Not specified |

| Product Purity | High[1] | 87% - 92.5%[5][9][10] | High[1] | High |

Structural Analysis of Anhydrous Sodium Dithionite

The molecular and crystal structure of anhydrous sodium dithionite has been extensively studied using various analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement in a crystalline solid.

Experimental Protocol:

-

Crystal Selection: A suitable single crystal of anhydrous sodium dithionite (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final structural model.

Crystallographic Data for Anhydrous Sodium Dithionite:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2/c 1 |

| Unit Cell Dimensions | a = 6.404 Å, b = 6.559 Å, c = 6.586 Å |

| α = 90°, β = 119.51°, γ = 90° | |

| S-S Bond Length | ~239 pm |

| O-S-S-O Torsional Angle | 16° (nearly eclipsed) |

Data sourced from PubChem CID 24489.[11]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is a valuable tool for structural characterization.

Experimental Protocol:

-

Sample Preparation: A solid sample of anhydrous sodium dithionite is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The sample is illuminated with a monochromatic laser source, and the scattered light is collected and analyzed by a spectrometer.

Raman Spectral Data for Anhydrous Sodium Dithionite:

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 178, 261 | S-S stretching vibrations |

| 350 | SO₂ twist |

| 513 | SO₂ wag |

| 929, 1005, 1030 | SO₂ symmetric stretching vibrations |

| 1054, 1072 | SO₂ asymmetric stretching vibrations |

Data sourced from a high-pressure Raman spectroscopic study.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, is useful for studying the structure and stability of sodium dithionite.

Experimental Protocol:

-

Sample Preparation: For ATR-FTIR analysis of the solid, a small amount of the anhydrous sodium dithionite powder is placed directly onto the ATR crystal. For solution studies, a few drops of the prepared solution are placed on the crystal.[12] The analysis is often conducted under an inert atmosphere (e.g., nitrogen) to prevent decomposition.[12]

-

Data Acquisition: An infrared spectrum is recorded by passing a beam of infrared light through the ATR crystal and the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[12]

-

Data Processing: The resulting spectrum is often baseline-corrected for analysis.[12]

Key IR Absorption Bands:

The S-O stretching modes are prominent in the low wavenumber region of the infrared spectrum (1350 cm⁻¹ to 750 cm⁻¹). A key signal for the dithionite ion (S₂O₄²⁻) is the SO₂ group asymmetric stretching, which appears around 1051 cm⁻¹.[13]

Visualizations: Workflows and Pathways

Caption: Overview of Synthesis Pathways for Anhydrous Sodium Dithionite.

Caption: Workflow for the Structural Analysis of Anhydrous Sodium Dithionite.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural analysis of anhydrous sodium dithionite. The presented experimental protocols and quantitative data offer a valuable resource for researchers and professionals engaged in work involving this versatile reducing agent. The choice of synthetic method can be guided by the comparative data provided, while the structural analysis techniques described are essential for confirming the identity, purity, and structural integrity of the compound. The instability of sodium dithionite, particularly in the presence of moisture and air, underscores the importance of careful handling and appropriate analytical characterization.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 117.244.107.132:8080 [117.244.107.132:8080]

- 3. researchgate.net [researchgate.net]

- 4. atamankimya.com [atamankimya.com]

- 5. US4126716A - Process for preparing stable anhydrous sodium dithionite - Google Patents [patents.google.com]

- 6. WO2008135631A1 - Method for preparing dithionite - Google Patents [patents.google.com]

- 7. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 8. US4605545A - Method for producing sodium dithionite - Google Patents [patents.google.com]

- 9. US3714340A - Process for the preparation of sodium dithionite - Google Patents [patents.google.com]

- 10. US4127642A - Production of sodium dithionite from sulfur dioxide, sodium formate, and sodium carbonate with minimum quantities of water and methanol - Google Patents [patents.google.com]

- 11. Sodium Dithionite | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

Spectroscopic Properties of Sodium Dithionite Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of sodium dithionite (B78146) (Na₂S₂O₄) solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize sodium dithionite as a reducing agent and require a thorough understanding of its characterization and behavior in aqueous environments. This document details key spectroscopic data, experimental protocols for analysis, and the chemical pathways of its decomposition.

Introduction to Sodium Dithionite

Sodium dithionite is a powerful reducing agent widely employed in various chemical and biological applications. Its efficacy is, however, paralleled by its inherent instability in aqueous solutions, where it readily decomposes. This degradation is influenced by several factors, including pH, temperature, and the presence of oxygen. Spectroscopic techniques are invaluable for assessing the purity of sodium dithionite solutions, monitoring their stability, and understanding the kinetics of their reactions. This guide focuses on the primary spectroscopic methods used for these purposes: UV-Visible (UV-Vis) and Raman spectroscopy.

UV-Visible Spectroscopic Properties

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of sodium dithionite in solution. The dithionite ion (S₂O₄²⁻) exhibits a characteristic absorption maximum in the ultraviolet region.

Quantitative Data

The primary quantitative parameters for the UV-Vis analysis of sodium dithionite are summarized in the table below. It is crucial to perform measurements on freshly prepared solutions under anaerobic conditions to ensure accuracy, as the concentration of the dithionite ion, and therefore the absorbance, will decrease over time due to decomposition.

| Parameter | Value | Wavelength (nm) | Conditions |

| Molar Absorptivity (ε) | 8000 M⁻¹cm⁻¹ | 315 | Aqueous solution |

| Absorption Maximum (λmax) | 315 | - | Aqueous solution |

Note: The purity of commercially available sodium dithionite can vary, and it is recommended to determine the purity of the solid reagent before preparing standard solutions.

Raman Spectroscopic Properties

Raman spectroscopy provides detailed information about the vibrational modes of the dithionite ion and its decomposition products. This technique is particularly useful for identifying the various sulfur-containing species present in a solution.

Quantitative Data

The table below lists the characteristic Raman peaks for the dithionite ion and its common decomposition products in aqueous solutions. The presence and relative intensities of these peaks can be used to monitor the degradation of sodium dithionite.

| Species | Peak Position (cm⁻¹) | Vibrational Assignment |

| Dithionite (S₂O₄²⁻) | ~1051 | SO₂ antisymmetric stretch |

| Dithionite (S₂O₄²⁻) | ~912 | SO₂ symmetric stretch |

| Dithionite (S₂O₄²⁻) | ~590 | S-S stretch |

| Dithionite (S₂O₄²⁻) | ~474 | O-S-O bend |

| Thiosulfate (B1220275) (S₂O₃²⁻) | ~995 | S-O stretch |

| Sulfite (B76179) (SO₃²⁻) | ~925 | S-O symmetric stretch |

Decomposition of Sodium Dithionite

The instability of sodium dithionite in aqueous solutions is a critical consideration for its practical application. The decomposition process is complex and proceeds through different pathways depending on the solution conditions.

Decomposition Pathways

Under neutral or acidic conditions, sodium dithionite decomposes into thiosulfate and bisulfite. In alkaline solutions, the decomposition is slower and primarily yields sulfite and sulfide. The presence of oxygen accelerates the decomposition, leading to the formation of sulfate.

Decomposition pathways of the dithionite ion.

Experimental Protocols

Accurate spectroscopic analysis of sodium dithionite solutions requires careful sample preparation and handling due to their sensitivity to air.

Preparation of Analytically Pure Sodium Dithionite

Commercial sodium dithionite often contains impurities. For applications requiring high purity, recrystallization is recommended.

A Comprehensive Technical Guide to Sodium Dithionite: From Discovery to Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of sodium dithionite (B78146) (Na₂S₂O₄), a powerful reducing agent with a rich history and diverse applications in chemistry. From its initial discovery to its widespread use in various industrial processes, this document covers the fundamental properties, synthesis methodologies, and historical significance of this versatile compound.

Discovery and Historical Context

Sodium dithionite, historically known as sodium hyposulfite, was first prepared by the French chemist Paul Schützenberger in 1869.[1][2][3] His pioneering work involved the reaction of zinc with a concentrated solution of sodium bisulfite (NaHSO₃).[2] Schützenberger observed that the resulting solution possessed strong reducing properties, capable of bleaching indigo (B80030) sulfate (B86663) and litmus.[2] He named the active compound "hydrosulfurous acid" and its salt, the hydrosulfite.[1][2] This discovery laid the foundation for the industrial-scale production and application of sodium dithionite, initially in the burgeoning synthetic dye industry.

Physicochemical Properties of Sodium Dithionite

Sodium dithionite is a white to grayish-white crystalline powder with a faint sulfurous odor.[4][5] It is commercially available in both anhydrous and dihydrate (Na₂S₂O₄ · 2H₂O) forms. The anhydrous salt is stable in dry air but is sensitive to moisture and heat.[4][5]

Table 1: Physical and Chemical Properties of Sodium Dithionite

| Property | Value | References |

| Molar Mass | 174.11 g/mol (anhydrous) | [4][6] |

| Appearance | White to grayish-white crystalline powder | [4][5] |

| Odor | Faint sulfurous | [4][5] |

| Melting Point | 52 °C (decomposes) | [4] |

| Solubility in Water | 182 g/L at 20 °C (anhydrous) | [7] |

| Solubility in Alcohol | Slightly soluble | [4] |

| Autoignition Temperature | ~190 °C | [4] |

| Redox Potential (E⁰') | -0.66 V (vs SHE at pH 7) | [5] |

Synthesis of Sodium Dithionite: Industrial Processes

The industrial production of sodium dithionite primarily involves the reduction of sulfur dioxide (SO₂) using various reducing agents. The most prominent historical and current methods are the zinc dust process, the formate (B1220265) process, and the sodium borohydride (B1222165) process.[8]

Zinc Dust Process

Historically a significant method, the zinc dust process is a two-step procedure.[8] First, an aqueous slurry of zinc dust reacts with sulfur dioxide to form zinc dithionite (ZnS₂O₄). Subsequently, sodium hydroxide (B78521) or sodium carbonate is added to precipitate zinc hydroxide or carbonate, yielding a solution of sodium dithionite.[8][9]

Experimental Protocol: Zinc Dust Process (Batch)

Materials:

-

Zinc dust

-

Sulfur dioxide (liquid or gaseous)

-

Sodium hydroxide solution (e.g., 50%)

-

Inert gas (e.g., nitrogen)

Procedure:

-

Prepare an aqueous slurry of zinc dust in a stirred, cooled reactor under an inert atmosphere.

-

Maintain the temperature at approximately 40°C while introducing sulfur dioxide gas or liquid.[9]

-

Continue the reaction until the zinc dust is consumed, forming a solution of zinc dithionite.

-

Filter the solution to remove any unreacted zinc and impurities.[9]

-

Transfer the filtrate to a second reactor and add sodium hydroxide solution to precipitate zinc hydroxide.

-

Filter off the zinc hydroxide precipitate to obtain a clarified sodium dithionite solution.[9]

-

The anhydrous sodium dithionite can be precipitated by vacuum concentration and salting out with sodium chloride at temperatures above 60°C.

-

The resulting crystals are washed with methanol and dried under vacuum at 90-100°C.[8]

Formate Process

The formate process utilizes sodium formate (HCOONa) as the reducing agent in an aqueous methanol solution.[8] Sulfur dioxide and sodium hydroxide are introduced to produce sodium dithionite.[10][11] This method is valued for its efficiency and the high purity of the final product.

Experimental Protocol: Formate Process (Continuous)

Materials:

-

Sodium formate

-

Methanol (aqueous solution, e.g., 70-85%)

-

Sulfur dioxide

-

Sodium hydroxide

Procedure:

-

Prepare a solution of sodium formate in aqueous methanol.

-

In a first reactor, introduce the sodium formate solution, sulfur dioxide, and sodium hydroxide while maintaining a temperature of 65-80°C and a pressure of 1-3 bar.[8][11] The pH is typically controlled between 4 and 5.

-

The reaction mixture is continuously transferred to a second reactor at a slightly higher temperature (e.g., 83°C) to complete the reaction.[8]

-

The resulting sodium dithionite precipitates from the methanol-water mixture.

-

The product is then filtered, washed with methanol, and dried.

Sodium Borohydride Process

This process employs the potent reducing agent sodium borohydride (NaBH₄) in a strongly alkaline solution.[8] Sulfur dioxide is added to this solution to form sodium dithionite.[12][13][14]

Experimental Protocol: Sodium Borohydride Process

Materials:

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH)

-

Sulfur dioxide (SO₂)

-

Water

Procedure:

-

Prepare a stabilized alkaline solution of sodium borohydride in water.

-

Cool the solution to a low temperature (e.g., 2°C) to minimize the hydrolysis of sodium borohydride.[14]

-

Introduce sulfur dioxide into the solution while maintaining the low temperature and controlling the pH. The pH is often kept below 9.[13]

-

The reaction produces an aqueous solution of sodium dithionite.

-

This solution can be used directly or the sodium dithionite can be isolated by precipitation.

Stability and Decomposition of Sodium Dithionite

Sodium dithionite is notoriously unstable, particularly in aqueous solutions and in the presence of air. Its decomposition is influenced by several factors, including temperature, pH, and concentration.

Table 2: Stability of Sodium Dithionite under Various Conditions

| Condition | Stability/Decomposition Products | References |

| Dry, Anhydrous Solid | Stable | [5] |

| Anhydrous Solid, >90°C in air | Decomposes to sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂) | [5][7][15] |

| Anhydrous Solid, >150°C in absence of air | Decomposes to sodium sulfite (B76179) (Na₂SO₃), sodium thiosulfate (B1220275) (S₂O₃²⁻), and SO₂ | [5][7][15] |

| Aqueous Solution (neutral pH) | Decomposes to sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃) | [5][15] |

| Acidic Aqueous Solution | Rapid decomposition | [15][16] |

| Alkaline Aqueous Solution (pH 9-13) | Relatively stable, slow decomposition | [15][16][17][18] |

The decomposition in aqueous solution is complex and can proceed through different pathways depending on the conditions. In neutral to acidic solutions, the primary decomposition reaction is:

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻[5]

Under strongly alkaline conditions, the decomposition can yield sulfite and sulfide:

3Na₂S₂O₄ + 6NaOH → 5Na₂SO₃ + Na₂S + 3H₂O

Historical and Industrial Applications

The powerful reducing properties of sodium dithionite have led to its widespread use in various industrial applications for over a century.

Textile Industry

One of the earliest and most significant applications of sodium dithionite is in the dyeing of vat dyes, most notably indigo.[19][20][21][22] Vat dyes are insoluble in water and must be reduced to their soluble leuco form to be applied to textile fibers. Sodium dithionite, in an alkaline medium, efficiently carries out this reduction. After the fabric is impregnated with the leuco dye, it is exposed to air, which oxidizes the dye back to its insoluble, colored form, trapping it within the fibers.

Experimental Protocol: Indigo Dyeing with a Hydrosulfite Vat

Materials:

-

Indigo powder

-

Sodium hydroxide (lye)

-

Sodium dithionite (sodium hydrosulfite)

-

Water

-

Textile material (e.g., cotton)

Procedure:

-

Prepare a stock solution of indigo by making a paste with a small amount of water.

-

In a separate container, dissolve sodium hydroxide in warm water to create a lye solution. Caution: Lye is caustic; wear appropriate personal protective equipment.

-

In another container, dissolve sodium dithionite in warm water.

-

In the main dye vat, add the indigo stock solution to warm water, followed by the lye solution.

-

Slowly add the sodium dithionite solution to the dye vat while stirring gently. The color of the vat should change from blue to a yellowish-green, indicating the reduction of indigo to its leuco form.

-

Allow the vat to rest for about 15-30 minutes.[19]

-

Immerse the wetted textile into the vat for a few minutes.

-

Remove the textile and expose it to air. The color will gradually change from yellow-green to blue as the leuco-indigo is oxidized.

-

Repeat the dipping and oxidation steps to achieve the desired depth of color.

Pulp and Paper Industry

Sodium dithionite is used as a reductive bleaching agent in the pulp and paper industry to increase the brightness of mechanical pulp and de-inked recycled paper.[1][23][24][25][26] It is effective at removing colored impurities and lignin (B12514952) residues without significantly degrading the cellulose (B213188) fibers.

Experimental Protocol: Reductive Bleaching of Mechanical Pulp

Materials:

-

Mechanical pulp slurry

-

Sodium dithionite

-

Chelating agent (e.g., DTPA)

-

Buffer (e.g., phosphate (B84403) or carbonate)

-

Nitrogen gas

Procedure:

-

Prepare a pulp slurry of a specific consistency (e.g., 10%).

-

Deaerate the pulp slurry by purging with nitrogen to minimize oxidative decomposition of the dithionite.

-

Add a chelating agent to sequester metal ions that can catalyze dithionite decomposition.

-

Prepare a fresh solution of sodium dithionite.

-

Add the sodium dithionite solution to the pulp slurry. The dosage typically ranges from 0.5% to 2.5% based on the oven-dry weight of the pulp.[1]

-

Adjust the pH to a range of 6.0-7.5.

-

Carry out the bleaching at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 60-90 minutes) in a sealed vessel.[1][25]

-

After the reaction, wash the pulp thoroughly to remove residual chemicals and dissolved impurities.

Analytical Methods

Historically, the purity of sodium dithionite has been determined by iodometric titration.[7][27] This method involves reacting the dithionite with an excess of iodine, followed by back-titration of the unreacted iodine with a standard thiosulfate solution. Modern analytical techniques such as ion chromatography and Raman spectroscopy are also employed to determine the purity and identify decomposition products.[27]

Conclusion

From its discovery by Paul Schützenberger to its indispensable role in modern industrial chemistry, sodium dithionite has a long and significant history. Its powerful reducing properties, though coupled with inherent instability, have made it a crucial reagent in the textile and paper industries. Understanding its synthesis, properties, and reaction chemistry is essential for its effective and safe application in research and industrial settings. This guide has provided a comprehensive overview of these aspects, offering valuable insights for professionals in the chemical sciences.

References

- 1. woodresearch.sk [woodresearch.sk]

- 2. Paul Schützenberger | Educación Química [elsevier.es]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. Sodium Dithionite | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 6. Sodium dithionite (Na2(S2O4)) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. US3714340A - Process for the preparation of sodium dithionite - Google Patents [patents.google.com]

- 12. FI93536B - Process for the preparation of high yield sodium dithionite and a device useful in the process - Google Patents [patents.google.com]

- 13. WO2008135631A1 - Method for preparing dithionite - Google Patents [patents.google.com]

- 14. WO2010049591A1 - Bleaching method - Google Patents [patents.google.com]

- 15. diva-portal.org [diva-portal.org]

- 16. Sodium dithionite | 7775-14-6 [chemicalbook.com]

- 17. Thermal and alkali stability of sodium dithionite studied using ATR-FTIR spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]

- 18. researchgate.net [researchgate.net]

- 19. Creating an Indigo Dye Vat: A Step-by-Step Guide — Rivarossa Botanicals [rivarossabotanicals.com.au]

- 20. textileschool.com [textileschool.com]

- 21. researchgate.net [researchgate.net]

- 22. PRE-REDUCED INDIGO INSTRUCTIONS [earthguild.com]

- 23. researchgate.net [researchgate.net]

- 24. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 25. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 26. Bleach - Wikipedia [en.wikipedia.org]

- 27. Sodium Dithionite Purity and Decomposition Products in Solid Samp...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Redox Potential of Sodium Dithionite at Different pH Values

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is a potent reducing agent utilized extensively in industrial processes, laboratory research, and biochemical studies. Its efficacy as a reductant is quantified by its redox potential, which is highly dependent on the solution's pH, temperature, and dithionite concentration. This guide provides a comprehensive technical overview of the redox properties of sodium dithionite, with a specific focus on its pH-dependent behavior. It includes quantitative data, detailed experimental methodologies for potential determination, and diagrams illustrating the core chemical principles and workflows.

The Redox Chemistry of Dithionite

The reducing power of sodium dithionite stems from the dithionite anion (S₂O₄²⁻). In aqueous solutions, this ion exists in equilibrium with the highly reactive sulfur dioxide radical anion (SO₂⁻). This radical is considered the primary reductant in reactions involving dithionite.

The equilibrium is as follows: S₂O₄²⁻ ⇌ 2 SO₂⁻

The overall redox reaction involves the oxidation of dithionite to bisulfite (HSO₃⁻) or sulfite (B76179) (SO₃²⁻), depending on the pH. The general half-reaction is:

S₂O₄²⁻ + 2 H₂O → 2 HSO₃⁻ + 2 H⁺ + 2 e⁻

This equation highlights the involvement of protons (H⁺), which is the fundamental reason for the strong pH dependence of its redox potential.

Quantitative Analysis: pH and Concentration Dependence of Redox Potential

The redox potential (E) of the dithionite/bisulfite couple becomes increasingly negative (i.e., more reducing) as the pH increases. This relationship, however, is not linear across the entire pH range. The potential is also influenced by the concentration of dithionite, becoming less negative as the concentration rises.

Influence of pH

A pivotal study established that the midpoint potential (E') is governed by the pKa of the sulfite/bisulfite equilibrium, which is approximately 6.9.[1] The relationship between the midpoint potential and pH changes at this point:

-

Below pH 6.9: The slope of ΔE'/ΔpH is approximately -59 mV per pH unit .

-

Above pH 6.9: The slope of ΔE'/ΔpH is approximately -118 mV per pH unit .[1]

This biphasic relationship is due to the change in the number of protons involved in the dominant redox equilibrium as bisulfite (HSO₃⁻) becomes deprotonated to sulfite (SO₃²⁻).

The standard reduction potential for the reaction involving sulfite at pH 14 is: 2SO₃²⁻ + 2H₂O + 2e⁻ ⇌ S₂O₄²⁻ + 4OH⁻ ; E° = –1.12 V[2]

The following table summarizes the reported redox potential values at various pH levels.

| pH Value | Redox Potential (E) vs. SHE | Dithionite Concentration | Notes | Reference |

| 7.0 | -0.66 V | Not specified (midpoint potential) | This is a widely cited value for physiological pH. | [1][3][4][5] |

| 7.0 | -0.386 V | 1 M | Calculated theoretical potential with 2 M bisulfite. | [1] |

| 11.0 | -0.887 V | 100 mM | Illustrates the significant increase in reducing power at alkaline pH. | [6] |

| 14.0 | -1.12 V | 1 M (Standard Conditions) | Standard potential for the sulfite/dithionite couple. | [2] |

Influence of Concentration

The midpoint potential of dithionite solutions becomes less negative as the total dithionite concentration increases. This is because the active reductant, the SO₂⁻ radical, is present in higher proportions at lower dithionite concentrations due to the S₂O₄²⁻ ⇌ 2 SO₂⁻ equilibrium.[1][6] The change in midpoint potential (ΔEm) with the logarithm of the dithionite concentration is approximately +29 mV per tenfold increase in concentration .[1][6]

The table below illustrates this relationship at a constant pH of 7.0.

| Dithionite Concentration | Redox Potential (Em) vs. SHE at pH 7.0 | Reference |

| 1 M | -386 mV | [6] |

| 100 mM | -415 mV | [6] |

| 1 mM | -467 mV | [6] |

| 1 µM | -560 mV | [6] |

Experimental Protocols for Redox Potential Determination

Accurate determination of the dithionite redox potential is challenging due to its instability in solution. The most definitive data have been derived from equilibrium-based methods rather than direct potentiometry, which can be unreliable.

Redox Equilibria with Low-Potential Indicators

This method, as detailed by Mayhew (1978), involves allowing dithionite to reach equilibrium with a redox couple of a known potential that is in a similar range.

Objective: To determine the unknown potential of the dithionite/bisulfite system by measuring its equilibrium with a known system.

Materials:

-

Sodium dithionite solution, freshly prepared in an anaerobic environment.

-

Sodium bisulfite solution.

-

A low-potential electron carrier with a well-characterized redox potential (e.g., flavodoxin, methyl viologen).

-

Spectrophotometer for measuring the concentrations of the oxidized and reduced forms of the electron carrier.

-

Anaerobic cuvettes or glove box to exclude oxygen.

-

Buffer solutions for pH control.

-

(Optional) Hydrogen gas and hydrogenase enzyme as an alternative reference system.

Methodology:

-

Preparation: All solutions are made anaerobic by purging with oxygen-free nitrogen or argon. All experiments are conducted under strict anaerobic conditions.

-

Equilibrium Establishment:

-

An oxidized solution of the electron carrier (e.g., flavodoxin) is placed in an anaerobic cuvette.

-

A known concentration of sodium dithionite is added. The system is allowed to reach equilibrium.

-

Alternatively, the reduced form of the carrier is treated with sodium bisulfite to approach equilibrium from the opposite direction.

-

-